3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride
CAS No.: 2172182-94-2
Cat. No.: VC7542318
Molecular Formula: C22H25ClN2O4
Molecular Weight: 416.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2172182-94-2 |
|---|---|
| Molecular Formula | C22H25ClN2O4 |
| Molecular Weight | 416.9 |
| IUPAC Name | 3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C22H24N2O4.ClH/c25-21(26)9-10-23-11-13-24(14-12-23)22(27)28-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,20H,9-15H2,(H,25,26);1H |
| Standard InChI Key | WBSCCUNBIKIBML-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Introduction
Chemical Identity and Structural Features
3-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride is a derivative of piperazine functionalized with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a propanoic acid side chain, stabilized as a hydrochloride salt. Its molecular formula is C₂₂H₂₅ClN₂O₄, with a molecular weight of 416.9 g/mol . The Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS), protects the secondary amine of the piperazine ring during iterative coupling reactions, while the propanoic acid moiety facilitates solubility and further conjugation .
Structural Analysis
The compound’s structure comprises three key components:
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Fmoc Group: A photosensitive protecting group that can be cleaved under mild basic conditions (e.g., piperidine), ensuring selective deprotection during synthesis .
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Piperazine Core: A six-membered diamine ring conferring conformational flexibility, often exploited in drug design for its ability to modulate pharmacokinetic properties .
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Propanoic Acid Hydrochloride: The carboxylic acid group enables salt formation, enhancing crystallinity and stability, while the hydrochloride counterion improves aqueous solubility .
The InChIKey WBSCCUNBIKIBML-UHFFFAOYSA-N and SMILES C1CN(CCN1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl provide unambiguous identifiers for database searches and computational modeling .
Synthesis and Preparation
The synthesis of this compound involves multi-step organic reactions, typically beginning with the Fmoc protection of piperazine followed by functionalization with propanoic acid.
Key Synthetic Steps
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Fmoc Protection: Piperazine is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as diisopropylethylamine (DIPEA) to yield 4-(Fmoc)piperazine .
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Alkylation: The secondary amine of the piperazine ring is alkylated with 3-bromopropanoic acid or its ester, introducing the propanoic acid side chain.
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Hydrochloride Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability and purity .
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO, DMF; limited in water | |
| Stability | Light-sensitive; store at -20°C |
Physicochemical Properties
The compound’s utility in synthesis is governed by its physicochemical profile:
Solubility and Stability
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Solubility: Demonstrates high solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) but limited solubility in water or nonpolar solvents . The hydrochloride salt improves aqueous miscibility compared to the free base .
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Stability: The Fmoc group is susceptible to photodegradation, necessitating storage in amber vials under inert atmospheres .
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of carbonate and carboxylic acid) and ~3300 cm⁻¹ (N-H stretch of piperazine).
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¹H NMR: Characteristic signals include δ 7.2–7.8 ppm (aromatic protons of Fmoc) and δ 3.0–4.5 ppm (piperazine and propanoic acid methylene groups) .
Applications in Pharmaceutical Research
Role in Peptide Synthesis
As an Fmoc-protected building block, this compound is integral to SPPS, enabling the incorporation of piperazine motifs into peptide backbones. Piperazine derivatives are prevalent in therapeutics targeting GPCRs, kinases, and antimicrobial agents . For example, its use in synthesizing kinase inhibitors has been explored to enhance selectivity and metabolic stability .
Drug Intermediate
The hydrochloride salt is employed in the preparation of prodrugs and conjugates, leveraging the carboxylic acid for ester or amide linkages. Recent studies highlight its utility in antibody-drug conjugates (ADCs), where controlled release profiles are critical .
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